Field: Organic Chemistry
Application: 4,8-Dibromobenzo[1,2-c:4,5-c’]difuran-1,3,5,7-tetraone is used in the synthesis of low bandgap materials via palladium-catalyzed coupling reactions.
Method: The synthesis involves the bromination of its parent heterocycle. Suzuki–Miyaura cross-coupling reactions were found to be an effective method for the selective formation of various mono- and di(het)arylated derivatives of strong electron-deficient benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole), and Stille coupling can be employed for the preparation of bis-arylated heterocycles.
Field: Organic Chemistry
Application: 4,8-Dibromobenzo[1,2-c:4,5-c’]difuran-1,3,5,7-tetraone is used in the preparation of thioether quinones with high solubility.
Results: The result is the synthesis of thioether quinones with high solubility.
Application: This compound is used in the synthesis of low bandgap materials via palladium-catalyzed coupling reactions.
Method: The synthesis involves the use of 1,2,4,5-tetraaminobenzene tetrahydrobromide and thionyl bromide.
Results: The result is the synthesis of low bandgap materials in good yield.
Field: Materials Science
Application: 4,8-Dibromobenzo[1,2-c:4,5-c’]difuran-1,3,5,7-tetraone is used as an intermediate in the synthesis of optoelectronic materials.
Results: The result is the synthesis of optoelectronic materials.
Further research into this compound could reveal new avenues for drug development and material science applications.
Irritant